molecular formula C21H26INO2 B8546428 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide CAS No. 870995-55-4

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide

Cat. No. B8546428
M. Wt: 451.3 g/mol
InChI Key: OOYJYKUIXISCBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide is a useful research compound. Its molecular formula is C21H26INO2 and its molecular weight is 451.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

870995-55-4

Product Name

3-(5-Carboxypentyl)-1,1,2-trimethyl-1H-benzo[E]indol-3-ium iodide

Molecular Formula

C21H26INO2

Molecular Weight

451.3 g/mol

IUPAC Name

6-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)hexanoic acid;iodide

InChI

InChI=1S/C21H25NO2.HI/c1-15-21(2,3)20-17-10-7-6-9-16(17)12-13-18(20)22(15)14-8-4-5-11-19(23)24;/h6-7,9-10,12-13H,4-5,8,11,14H2,1-3H3;1H

InChI Key

OOYJYKUIXISCBG-UHFFFAOYSA-N

Canonical SMILES

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCCC(=O)O.[I-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 250 mL flask were added trimethylbenz[e]indole (5.21 g, 24.9 mmol), acetonitrile (80 mL) and 6-iodohexanoic acid (6.5 g, 26.9 mmol). The mixture was heated at reflux under argon for 1 h and then approx. 70 mL of the acetonitrile was removed by distillation. The mixture was heated at 100° C. for 20 h. The green mixture of solid and liquid was cooled to rt and the volatile components were removed in vacuo. The residue was triturated with ether (2×60 mL), ethyl acetate (2×60 mL) and with ether (2×60 mL) to give 12 as a powder (8.51 g, 75%).
Name
trimethylbenz[e]indole
Quantity
5.21 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Yield
75%

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